N-cyclopentyl-N-methylsulfamoyl chloride

Description

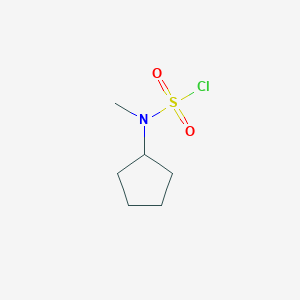

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-N-methylsulfamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2S/c1-8(11(7,9)10)6-4-2-3-5-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSFUELEYCQKFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094918-33-8 | |

| Record name | N-cyclopentyl-N-methylsulfamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of N Cyclopentyl N Methylsulfamoyl Chloride

Electrophilic Characteristics of the Sulfamoyl Chloride Moiety

The reactivity of N-cyclopentyl-N-methylsulfamoyl chloride is fundamentally governed by the electrophilic nature of the sulfur atom within the sulfamoyl chloride group (-SO₂Cl). This electrophilicity arises from the significant electronegativity difference between the sulfur atom and the atoms bonded to it—two oxygen atoms and one chlorine atom. These highly electronegative atoms exert a strong inductive electron-withdrawing effect, pulling electron density away from the central sulfur atom. This polarization creates a substantial partial positive charge (δ+) on the sulfur atom, rendering it a prime target for attack by nucleophiles (electron-rich species).

Nucleophilic Substitution Reactions with Diverse Reactants

Nucleophilic substitution is the principal reaction pathway for this compound. The mechanism of these reactions at the tetrahedral sulfur atom can be complex, potentially proceeding through pathways analogous to SN2 reactions at carbon, or via an addition-elimination mechanism. nih.gov The specific pathway is influenced by the nucleophile, solvent, and the steric and electronic properties of the substituents on the nitrogen atom.

The reaction of this compound with primary and secondary amines is a cornerstone method for the synthesis of N,N'-disubstituted sulfonamides. rsc.org In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride. libretexts.orgchemguide.co.uk This is followed by the elimination of a chloride ion and a proton from the amine nitrogen to form a stable sulfur-nitrogen bond. rsc.org

The reaction is typically rapid and efficient. rsc.org Generally, a base such as pyridine (B92270) or an excess of the reactant amine is used to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic. libretexts.orglibretexts.org The formation of the sulfonamide product is often faster with primary amines compared to secondary amines, a difference attributed to both nucleophilicity and steric hindrance. rsc.org

A proposed mechanism involves the nucleophilic attack of the amine on the sulfonyl group, forming a transient intermediate. The subsequent removal of hydrogen chloride from this intermediate leads to the final sulfonamide product. rsc.org

Table 1: Synthesis of Sulfonamides from Reactions with Various Amines This table illustrates the reaction of a sulfonyl chloride with a selection of primary and secondary amines, highlighting the reaction times.

| Entry | Amine | Product | Reaction Time (min) |

| 1a | Aniline | N-Cyclopentyl-N-methyl-N'-phenylsulfamide | 2.5 |

| 2a | 4-Methylaniline | N-Cyclopentyl-N-methyl-N'-(p-tolyl)sulfamide | 7.0 |

| 3a | 4-Methoxyaniline | N-Cyclopentyl-N'- (4-methoxyphenyl)-N-methylsulfamide | 2.0 |

| 4a | Benzylamine | N'-(Benzyl)-N-cyclopentyl-N-methylsulfamide | 6.0 |

| 5a | Dibenzylamine | N'-(Dibenzyl)-N-cyclopentyl-N-methylsulfamide | 5.0 |

| 6a | Pyrrolidine | 1-[(Cyclopentyl(methyl)amino)sulfonyl]pyrrolidine | 1.5 |

| 7a | Piperidine | 1-[(Cyclopentyl(methyl)amino)sulfonyl]piperidine | 5.0 |

| Data derived from analogous reactions of sulfonyl chlorides with amines. rsc.org |

Similar to its reactions with amines, this compound reacts with other nucleophiles, such as alcohols (oxygen nucleophiles) and thiols (sulfur nucleophiles).

With Alcohols: In the presence of a base, alcohols can react with this compound to form sulfonate esters. The alkoxide ion, generated by the deprotonation of the alcohol by the base, acts as the nucleophile, attacking the electrophilic sulfur center and displacing the chloride ion.

With Thiols: Thiols, which are generally more nucleophilic than their corresponding alcohols, react in a similar fashion to yield thiosulfonate esters. The thiolate anion attacks the sulfur atom, leading to the formation of a sulfur-sulfur bond and the displacement of chloride.

Hydrolytic Reactivity and Kinetic Studies

This compound is susceptible to hydrolysis, a reaction with water that results in the formation of N-cyclopentyl-N-methylsulfamic acid and hydrochloric acid. The mechanism of hydrolysis for sulfonyl and sulfamoyl chlorides has been a subject of extensive study and can vary depending on the compound's structure and the reaction conditions.

Kinetic studies on related sulfamoyl chlorides, such as diethylsulfamoyl chloride, show that hydrolysis can proceed through a mechanism with significant SN1 character, where the rate-determining step is the ionization of the sulfur-chlorine bond. cdnsciencepub.com However, for many other sulfonyl chlorides, an SN2-like mechanism, involving a direct attack by a water molecule on the sulfur atom, is more common. cdnsciencepub.comrsc.org For this compound, the mechanism is likely a bimolecular process (SN2) where a water molecule acts as the nucleophile. The presence of alkyl groups on the nitrogen can influence the rate of hydrolysis; for instance, diethylsulfamoyl chloride hydrolyzes significantly faster than dimethylsulfamoyl chloride, an effect attributed to hydrogen participation in the transition state. cdnsciencepub.com

Exploration of Oxidation and Reduction Pathways

The sulfur atom in this compound exists in its highest possible formal oxidation state of +6. It is fully oxidized, being bonded to two oxygen atoms, one chlorine atom, and one nitrogen atom. Consequently, further oxidation of the sulfur center under typical chemical conditions is not feasible.

Reduction of the sulfamoyl chloride moiety is chemically possible but requires potent reducing agents. The sulfur-chlorine bond is the most likely site for reduction. Strong reducing agents could potentially reduce the sulfamoyl chloride to a sulfinic acid or thiol derivative, though such reactions are not common synthetic transformations for this class of compounds and are generally less explored than their nucleophilic substitution chemistry.

Advanced Mechanistic Characterization

Detailed mechanistic understanding of reactions involving sulfamoyl chlorides often comes from advanced experimental and computational methods. Kinetic isotope effect (KIE) studies, for example, can provide insight into the transition state of a reaction. Studies on the hydrolysis of diethylsulfamoyl chloride have utilized secondary deuterium (B1214612) isotope effects to probe the degree of bond breaking and bond making in the transition state, revealing hydrogen participation. cdnsciencepub.com

Computational studies, such as those using density functional theory (DFT), have become invaluable for characterizing the mechanisms of nucleophilic substitution at sulfur. nih.gov These studies can model the reaction pathways, calculate the energies of transition states and intermediates, and help distinguish between concerted (SN2-like) and stepwise (addition-elimination) mechanisms. For arenesulfonyl chlorides, DFT calculations have shown that chloride-chloride exchange reactions proceed via a single transition state consistent with an SN2 mechanism. nih.gov Similar computational approaches could be applied to this compound to elucidate the precise nature of its transition states in reactions with various nucleophiles.

Deuterium Isotope Effect Analysis in Hydrolysis Mechanisms

In the context of hydrolysis, the kinetic solvent isotope effect (KSIE), expressed as the ratio of the rate constant in H₂O to that in D₂O (kH₂O/kD₂O), offers significant clues. For SN1 mechanisms, where the rate-determining step involves the ionization of the S-Cl bond to form a sulfamoyl cation intermediate, the KSIE values are typically low (around 1.2-1.5). This is because the transition state involves minimal covalent interaction with the incoming nucleophile (water). Conversely, a classic SN2 mechanism, where a water molecule acts as a nucleophile in the rate-determining step, generally exhibits a larger KSIE value (typically > 1.6), reflecting the greater degree of bond formation in the transition state.

Studies on compounds like dimethylsulfamoyl chloride have shown that its hydrolysis in water follows a mechanism with significant SN2 character. However, increasing the steric bulk of the alkyl groups, as in diethylsulfamoyl chloride, can shift the mechanism. For diethylsulfamoyl chloride, the hydrolysis rate is significantly faster than for the dimethyl analogue, and it exhibits a large secondary deuterium isotope effect of approximately 2. nih.gov This suggests that hydrogen participation is an important factor in its hydrolysis, pointing towards a mechanism with more SN1 character, where steric hindrance impedes the direct nucleophilic attack required for an SN2 pathway. nih.govacs.org

Given the structure of this compound, which combines a secondary cycloalkyl group and a methyl group, its behavior would likely be intermediate between simple dialkyl examples. The cyclopentyl group is sterically more demanding than an ethyl group, which might favor a dissociative, SN1-like pathway. However, the presence of the less bulky methyl group could still allow for a competing SN2 pathway. A definitive determination would require experimental measurement of the KSIE and other kinetic parameters.

| Compound | Relative Hydrolysis Rate (approx.) | Proposed Dominant Mechanism | Key Mechanistic Indicators |

|---|---|---|---|

| Dimethylsulfamoyl chloride | 1 | SN2 | Low steric hindrance, moderate KSIE |

| Diethylsulfamoyl chloride | 8 | SN1-like | Significant secondary deuterium isotope effect (~2), indicating hydrogen participation. nih.gov |

| Piperidylsulfamoyl chloride | - | SN1-like | Similar activation parameters to diethylsulfamoyl chloride. nih.gov |

Radical Intermediates and Reaction Pathways

Beyond ionic pathways, this compound can also participate in reactions involving radical intermediates. The S-Cl bond in sulfamoyl chlorides is susceptible to homolytic cleavage under appropriate conditions, generating a sulfamoyl radical. libretexts.orgwikipedia.org This highly reactive intermediate can then engage in a variety of transformations.

A prominent pathway for generating sulfamoyl radicals involves the activation of the sulfamoyl chloride with a silyl (B83357) radical. organic-chemistry.org Specifically, photocatalytic methods have been developed where a photocatalyst, such as Eosin Y, absorbs light and initiates a process that generates a silyl radical from a precursor like tris(trimethylsilyl)silane (B43935) (TTMSS). This silyl radical then abstracts the chlorine atom from the sulfamoyl chloride in a key propagation step, yielding the desired N-cyclopentyl-N-methylsulfamoyl radical.

Once formed, this sulfamoyl radical is a versatile intermediate for carbon-sulfur bond formation. A significant application is the hydrosulfamoylation of alkenes. organic-chemistry.org The sulfamoyl radical adds across the double bond of an alkene to produce a carbon-centered radical. This new radical then abstracts a hydrogen atom from the TTMSS, propagating the radical chain and yielding the final aliphatic sulfonamide product. This method is notable for its high functional group tolerance and its ability to construct complex sulfonamides in a single step from simple precursors. organic-chemistry.org

The general mechanism is outlined below:

Initiation: A photocatalyst (e.g., Eosin Y) is excited by light.

Silyl Radical Formation: The excited photocatalyst interacts with TTMSS to generate a tris(trimethylsilyl)silyl radical (•Si(TMS)₃).

Chlorine Abstraction: The silyl radical abstracts the chlorine atom from this compound to form the N-cyclopentyl-N-methylsulfamoyl radical.

(TMS)₃Si• + ClSO₂N(Me)Cp → (TMS)₃SiCl + •SO₂N(Me)Cp

Propagation:

The sulfamoyl radical adds to an alkene (e.g., R-CH=CH₂).

•SO₂N(Me)Cp + R-CH=CH₂ → R-CH(•)-CH₂SO₂N(Me)Cp

The resulting carbon-centered radical abstracts a hydrogen atom from TTMSS to form the product and regenerate the silyl radical.

R-CH(•)-CH₂SO₂N(Me)Cp + HSi(TMS)₃ → R-CH₂-CH₂SO₂N(Me)Cp + •Si(TMS)₃

This photocatalytic approach represents a modern and efficient way to utilize the radical reactivity of sulfamoyl chlorides like this compound.

| Component | Function | Example |

|---|---|---|

| Sulfamoyl Chloride | Sulfamoyl radical precursor | This compound |

| Alkene | Radical acceptor | Electron-deficient olefins, cyclobutenes |

| Photocatalyst | Light-absorbing initiator | Eosin Y, Iridium complexes |

| Silyl Reagent | Cl-abstractor precursor & H-donor | Tris(trimethylsilyl)silane (TTMSS) |

| Light Source | Energy input for photocatalyst | Blue LEDs |

Applications of N Cyclopentyl N Methylsulfamoyl Chloride in Complex Organic Synthesis

Role as a Key Intermediate in the Construction of Organosulfur Compounds

N-cyclopentyl-N-methylsulfamoyl chloride functions as a critical intermediate for the synthesis of more complex organosulfur compounds. The electrophilic sulfur atom of the sulfonyl chloride is highly susceptible to nucleophilic attack, most commonly by primary and secondary amines, leading to the formation of a stable sulfur-nitrogen bond. This classic reaction is the cornerstone of its utility, providing a reliable method for incorporating the N-cyclopentyl-N-methylsulfonamide group. This moiety is a key structural feature in various target molecules, where it can act as a hydrogen bond acceptor or a metabolically robust isostere for other functional groups. The preparation of these organosulfur compounds is often a key step in the synthesis of biologically active molecules and specialized materials.

Preparation of Diverse Sulfonamide Derivatives

The primary application of this compound is in the synthesis of a wide range of sulfonamide derivatives. The reactivity of the sulfonyl chloride allows for straightforward coupling with various nitrogen-containing nucleophiles.

This compound and related cycloalkylsulfonyl chlorides are utilized in the synthesis of sulfamoylbenzamide derivatives, a class of compounds investigated for their potential biological activities. In one synthetic approach, a key intermediate containing a free amino group is reacted with a cycloalkylsulfonyl chloride to furnish the final product. For instance, in the synthesis of novel sulfamoylbenzamides as potential Hepatitis B Virus (HBV) capsid assembly effectors, an amino-derivative was treated with various cycloalkylsulfonyl chlorides, including cyclopentylsulfonyl chloride, in the presence of a base like triethylamine (B128534) (Et₃N) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction directly installs the sulfonamide moiety onto the benzamide (B126) core, yielding the target compounds in moderate yields. nih.gov

Table 1: Example Synthesis of Cycloalkylsulfamoylbenzamide Derivatives nih.gov An illustrative reaction scheme adapted from the literature.

| Starting Amine | Reagent | Conditions | Product Type | Yield |

|---|---|---|---|---|

| 5-amino-N-(3,4-difluorophenyl)-2-fluorobenzamide | Cyclopentylsulfonyl chloride | Et₃N, CH₂Cl₂, DMAP, 40 °C, 3 h | N-cyclopentylsulfamoylbenzamide derivative | 23–47% |

| 5-amino-N-(3,4-difluorophenyl)-2-fluorobenzamide | Cyclopropylsulfonyl chloride | Et₃N, CH₂Cl₂, DMAP, 40 °C, 3 h | N-cyclopropylsulfamoylbenzamide derivative | 23–47% |

| 5-amino-N-(3,4-difluorophenyl)-2-fluorobenzamide | Cyclohexylsulfonyl chloride | Et₃N, CH₂Cl₂, DMAP, 40 °C, 3 h | N-cyclohexylsulfamoylbenzamide derivative | 23–47% |

The synthesis of N-hydroxysulfamides represents another application for sulfamoyl chlorides. These compounds are structurally similar to biologically active molecules like N-hydroxyureas and N-hydroxysulfonamides. nih.gov The general synthetic route involves the coupling of a sulfamoyl chloride with a hydroxylamine (B1172632) or a protected form thereof. nih.gov While this direct coupling method can be limited by the availability of specific sulfamoyl chlorides and hydroxylamines, it provides a pathway to this unique functional group. nih.gov The reaction of this compound with a suitable hydroxylamine derivative would yield the corresponding N'-cyclopentyl-N'-methyl-N-hydroxysulfamide, expanding the structural diversity of this compound class for biological screening.

The most fundamental application of this compound is in the synthesis of alkyl sulfonamides. The traditional and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. ucl.ac.uk This reaction is robust and applicable to a vast range of substrates. By reacting this compound with various primary or secondary alkyl amines, a library of N-alkyl-N'-cyclopentyl-N'-methylsulfamides can be generated. This straightforward reaction provides access to compounds with diverse substitution patterns, which is essential for structure-activity relationship (SAR) studies in drug discovery.

Integration into Total Synthesis Schemes of Natural Products

Sulfur-containing natural products are a significant class of molecules, many of which possess potent biological activities. rsc.org The total synthesis of these complex molecules often requires robust and efficient methods for introducing sulfur-containing moieties. rsc.org While sulfonyl chlorides are common reagents in complex organic synthesis, specific examples detailing the integration of this compound into the total synthesis of a natural product are not prominently featured in surveyed scientific literature. However, the general reactivity of sulfonyl chlorides makes them potential tools for such endeavors, particularly for creating sulfonamide-containing analogues of natural products to probe biological function. nih.gov

Contributions to Specialty Polymer Chemistry

While heterocyclic and sulfur-containing compounds find applications in polymer science, the specific contributions of this compound to specialty polymer chemistry are not well-documented in available research. The reactivity of the sulfonyl chloride group could potentially be used to functionalize polymers containing amine side chains, thereby modifying the polymer's properties. However, there is a lack of specific examples in the scientific literature to detail its role in this field.

Methodologies for Sulfamoylation of Ester Enolate Anions

The introduction of a sulfamoyl group at the α-position of a carboxylic acid ester is a synthetic transformation of interest, yielding α-sulfamoyl esters which are valuable intermediates in organic synthesis. The direct C-sulfamoylation of an ester enolate with a sulfamoyl chloride, such as this compound, would theoretically provide the most straightforward route to these compounds. However, empirical evidence has demonstrated that this direct approach is often unsuccessful.

The Challenge of Direct Sulfamoylation

Research into the reaction between stabilized carbanions, including ester enolates, and sulfamoyl chlorides has revealed a significant competing reaction. Instead of the expected nucleophilic attack of the enolate at the sulfur atom of the sulfamoyl chloride, a nucleophilic displacement at the chlorine atom occurs. This results in the chlorination of the α-carbon of the ester, rather than the desired sulfamoylation. This side reaction effectively renders the direct sulfamoylation of ester enolates with sulfamoyl chlorides a non-viable synthetic strategy.

This observation can be attributed to the hard and soft acid and base (HSAB) theory. The "hard" oxygen center of the enolate may preferentially interact with the "hard" sulfur atom of the sulfamoyl chloride, while the "soft" carbon nucleophile of the enolate may favor reaction with the "softer" chlorine atom.

An Indirect Approach: The N-Sulfonylamine Intermediate

To circumvent the issue of chlorination, an indirect methodology has been developed. This strategy involves a two-step process:

Conversion of the sulfamoyl chloride to an N-sulfonylamine: The sulfamoyl chloride is first reacted with a suitable amine to form a more stable N-sulfonylamine intermediate. This transformation effectively masks the reactive chloride of the starting material.

Reaction of the N-sulfonylamine with the ester enolate: The pre-formed ester enolate is then treated with the N-sulfonylamine. In this step, the enolate carbanion acts as a nucleophile, attacking the sulfur center of the N-sulfonylamine and displacing the amine to form the desired C-S bond, yielding the α-sulfamoyl ester.

This indirect approach, by avoiding the presence of the highly reactive sulfamoyl chloride in the reaction with the enolate, successfully prevents the undesired chlorination pathway and allows for the formation of the target α-sulfamoylated product.

Reaction Conditions and Substrate Scope

The successful implementation of this indirect sulfamoylation methodology is highly dependent on the careful selection of reaction conditions. The generation of the ester enolate typically requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to ensure complete and regioselective deprotonation without competing side reactions.

The subsequent addition of the N-sulfonylamine to the enolate solution must also be carefully controlled to achieve optimal yields. The choice of solvent is critical, with ethereal solvents such as tetrahydrofuran (B95107) (THF) being commonly employed to maintain the stability of the reactive intermediates.

The following table summarizes the conceptual steps and key considerations for the indirect sulfamoylation of ester enolates:

| Step | Description | Key Reagents and Conditions | Critical Considerations |

| 1 | Formation of N-Sulfonylamine | This compound, suitable amine | Stoichiometry, reaction temperature, and solvent selection are crucial for efficient conversion. |

| 2 | Generation of Ester Enolate | Carboxylic acid ester, strong non-nucleophilic base (e.g., LDA) | Low temperature (-78 °C), anhydrous conditions, and an inert atmosphere are essential. |

| 3 | C-Sulfamoylation | Ester enolate solution, N-sulfonylamine intermediate | Controlled addition of the N-sulfonylamine to the enolate solution at low temperature. |

This indirect strategy, while more laborious than a direct approach, represents the current state-of-the-art for the synthesis of α-sulfamoyl esters from their corresponding ester enolates and sulfamoyl chlorides, overcoming the inherent challenge of α-chlorination.

Structure Activity Relationship Sar and Derivatives Research

Design and Synthesis of N-cyclopentyl-N-methylsulfamoyl Chloride Analogs

The design of analogs of this compound is a strategic process aimed at exploring the chemical space around the parent molecule. The primary goal is to synthesize a library of related compounds where specific molecular features are systematically varied. This allows researchers to assess the impact of each structural modification on the compound's reactivity and potential biological activity. Key design strategies include altering the size and nature of the cycloalkyl and alkyl groups attached to the nitrogen atom and introducing various substituents.

The synthesis of these analogs typically follows established routes for the preparation of N,N-disubstituted sulfamoyl chlorides. The core reaction involves the treatment of a corresponding secondary amine with sulfuryl chloride (SO₂Cl₂). To generate a series of analogs, different secondary amines are used as starting materials. For example, reacting N-methylcyclobutylamine or N-methylcyclohexylamine with sulfuryl chloride would yield the N-cyclobutyl and N-cyclohexyl analogs, respectively. This modular approach allows for the creation of a diverse set of molecules for further study. While specific examples for alkanesulfonyl chlorides are well-documented, the principles are broadly applicable to the synthesis of N-substituted sulfamoyl chlorides. researchgate.net

Stereochemical Influences on Reactivity and Product Formation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can exert profound control over chemical reactions. In the context of this compound and its derivatives, stereochemical factors can dictate the rate of reaction and the specific products that are formed. The bulky N-cyclopentyl group can create significant steric hindrance, influencing the trajectory of an approaching nucleophile and potentially favoring attack from the least hindered direction.

The reactivity of related cyclic sulfamidates, which are structurally analogous, has been shown to be highly dependent on the substitution at both the carbon and nitrogen termini. researchgate.net In some cases, nucleophilic ring-opening occurs with a complete inversion of configuration at a quaternary carbon, demonstrating a high degree of stereochemical control. researchgate.net Similarly, studies on the stereoselective synthesis of chiral sulfinyl compounds have shown that the stereochemical outcome—whether it results in inversion or retention of configuration—is highly dependent on the structure of the reactants and the reaction conditions. nih.gov For instance, if the cyclopentyl ring of an this compound analog were to contain a chiral center, the resulting molecule would exist as diastereomers. These diastereomers could exhibit different reaction kinetics and potentially lead to different product ratios when reacting with other chiral molecules, a principle of critical importance in asymmetric synthesis. The course of oxidative sulfonamidation reactions has also been shown to change dramatically based on the steric bulk of substituents. nih.gov

Elucidation of Substituent Effects on the Sulfamoyl Moiety

The chemical behavior of the sulfamoyl chloride group (-SO₂Cl) is highly sensitive to the electronic properties of the substituents attached to the nitrogen atom. These substituents can modulate the electrophilicity of the sulfur atom, thereby influencing the molecule's reactivity towards nucleophiles. The effects are generally categorized as inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through pi systems).

Electron-withdrawing groups (EWGs) attached to the nitrogen would decrease the electron density on the nitrogen atom, which in turn pulls electron density away from the sulfur atom, making it more electrophilic and thus more reactive. Conversely, electron-donating groups (EDGs) would increase electron density on the nitrogen, slightly reducing the electrophilicity of the sulfur.

Research on sulfamoylbenzoic acid derivatives has demonstrated how substituents can be used to precisely tune the dipole moment and electronic configuration of a molecule. acs.org The introduction of groups like -OH, -NH₂, and -Cl alters the molecule's properties through a combination of inductive and resonance effects. acs.org For example, a chloro group acts as a strong electron-withdrawing group via induction, while amino and hydroxyl groups can act as electron-donating groups through resonance. acs.org This principle is further supported by studies on C-H sulfonamidation, where the efficiency of the reaction is strongly dependent on the electronic character of the substituents on the reacting molecules, with a clear preference for electron-donating groups in some catalytic systems. rsc.org

| Substituent | Derivative Name | Calculated Dipole Moment (D) | Primary Electronic Effect |

|---|---|---|---|

| -Cl | Cl-CSBA | 3.30 | Strong Inductive Withdrawing |

| -NH₂ | NH₂-CSBA | 6.36 | Resonance Donating |

| -OH | OH-CSBA | 6.64 | Resonance Donating |

Strategic Diversification of N-cyclopentyl and N-methyl Groups

Diversification of the N-cyclopentyl Group:

Homologation: This involves changing the size of the cycloalkyl ring. Replacing the cyclopentyl group with smaller (cyclobutyl) or larger (cyclohexyl) rings can probe the optimal ring size for a desired interaction. nih.gov This type of systematic change helps to map the steric tolerance at a potential binding site. drugdesign.org

Ring Substitution: Introducing substituents at various positions on the cyclopentyl ring adds another layer of diversity. Functional groups such as hydroxyl, amino, or halogen atoms can be installed to introduce new hydrogen bonding capabilities, alter polarity, or create reactive handles for further modification.

Ring Scaffolds: The entire cyclopentyl group can be replaced with other cyclic or heterocyclic systems to explore different conformational constraints and electronic properties.

Diversification of the N-methyl Group:

Alkylation: The methyl group can be replaced with other alkyl groups (e.g., ethyl, propyl) to assess the impact of steric bulk near the sulfamoyl nitrogen.

Functionalization: The methyl group can be substituted with functionalized chains, for instance, an alkoxy or a cyanoethyl group, to introduce specific chemical properties or interaction points.

These diversification strategies are part of a systematic approach to molecular modification, where different sites of a lead compound are altered one at a time to build a comprehensive understanding of its structure-activity relationship. nih.gov

| Modification Site | Strategy | Example of Resulting N-Substituents | Rationale |

|---|---|---|---|

| N-cyclopentyl | Homologation | N-cyclobutyl, N-cyclohexyl | Probe steric limits and optimal ring size. |

| Ring Substitution | N-(2-hydroxycyclopentyl) | Introduce hydrogen bonding capability. | |

| N-methyl | Alkylation | N-ethyl, N-isopropyl | Evaluate effect of increased steric bulk. |

| Functionalization | N-(2-cyanoethyl) | Introduce polarity and a potential metabolic handle. |

Computational Chemistry and Modeling of N Cyclopentyl N Methylsulfamoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.govacs.org For N-cyclopentyl-N-methylsulfamoyl chloride, these calculations can elucidate its electronic structure and predict its reactivity. A typical approach involves geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) to find the molecule's lowest energy conformation. uctm.edu

Once the geometry is optimized, a variety of electronic properties can be calculated. These properties are crucial for predicting how the molecule will interact with other chemical species. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show a negative potential (red/yellow) around the oxygen atoms and a positive potential (blue) around the sulfur atom, indicating its susceptibility to nucleophilic attack at the sulfur center, a key step in its characteristic reactions. nih.gov

| Mulliken Charge on Cl | -q' | Indicates the partial negative charge on the chlorine atom, the leaving group. |

Note: The values in this table are illustrative examples of data that would be generated from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Hypotheses

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govresearchgate.net For a flexible molecule like this compound, which features a rotatable cyclopentyl group, MD simulations are invaluable for exploring its conformational landscape. oup.com

An MD simulation would involve placing the molecule in a simulated solvent box (e.g., water) and calculating the forces on each atom over a series of time steps using a classical force field. researchgate.net The resulting trajectory provides a detailed view of the molecule's movements, including bond rotations and ring puckering. youtube.com Analysis of this trajectory can identify the most stable and frequently occurring conformations. This information is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into a protein's binding site. researchgate.net

In the context of drug design, if this compound were being investigated as an inhibitor, MD simulations could be used to model its interaction with a target protein. nih.gov By simulating the molecule in the protein's active site, researchers can generate hypotheses about key binding interactions (e.g., hydrogen bonds, hydrophobic contacts), assess the stability of the ligand-protein complex, and understand how the ligand's conformation adapts upon binding. nih.gov

Table 2: Hypothetical Conformational Analysis Data from MD Simulations

| Conformational State | Dihedral Angle (C-N-S-Cl) | Population (%) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Conformer A (Global Minimum) | ~60° (gauche) | 65% | 0.00 |

| Conformer B (Local Minimum) | ~180° (anti) | 30% | 0.85 |

| Other States | Variable | 5% | >2.00 |

Note: This table represents the type of data that could be obtained from clustering the conformations sampled during an MD simulation.

Computational Approaches in Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the step-by-step mechanism of chemical reactions, providing details that are often difficult to obtain experimentally. rsc.org For this compound, a key reaction is its substitution reaction with nucleophiles, where the chloride is displaced. DFT calculations can be used to map the potential energy surface of such a reaction.

This involves identifying and calculating the energies of the reactants, any intermediates, transition states (TS), and products. researchgate.net For instance, the reaction with an amine could proceed through different pathways, such as an E2-type mechanism or a more E1cB-like process, depending on the solvent and reactants. rsc.org By calculating the activation energy (the energy difference between the reactants and the transition state) for each potential pathway, the most favorable mechanism can be determined. researchgate.net

Computational studies can also shed light on the role of the solvent and the stereochemistry of the reaction. For example, calculations can reveal how solvent molecules stabilize the transition state or whether the reaction proceeds with inversion or retention of configuration at the sulfur center.

Quantitative Structure-Activity Relationship (QSAR) Studies for Related N-cyclopentylsulfamoyl Derivatives (focused on structural and electronic parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. benthamdirect.comresearchgate.net While no specific QSAR studies on this compound exist, the methodology can be illustrated using studies on related aryl sulfonamide derivatives, which are widely explored as enzyme inhibitors. qub.ac.uk

In a QSAR study, a set of related molecules with known biological activities (e.g., IC50 values) is selected. For each molecule, a range of "descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure and electronics. nih.gov Structural parameters might include molecular weight or volume, while electronic parameters often derive from quantum chemical calculations and include dipole moment, HOMO/LUMO energies, and atomic charges. qub.ac.uk

Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical model that relates the descriptors to the biological activity. A successful QSAR model can not only explain why certain structural features lead to higher activity but can also be used to predict the activity of new, unsynthesized compounds. tandfonline.com For N-cyclopentylsulfamoyl derivatives, a QSAR model might reveal that specific electronic properties of the sulfamoyl group and the size of the N-alkyl substituent are critical for activity.

| Structural | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | Predicts transport properties like membrane permeability. |

Source: Adapted from principles discussed in studies on aryl sulfonamide derivatives. benthamdirect.comqub.ac.uk

Ligand-Based and Structure-Based Computational Design Methodologies

Computational design methodologies are broadly categorized as either ligand-based or structure-based, both of which are instrumental in modern drug discovery. nih.gov

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the information from a set of known active molecules. acs.org Techniques like 3D-QSAR and pharmacophore modeling are used. A pharmacophore model identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. For a series of active N-cyclopentylsulfamoyl derivatives, a pharmacophore model could be generated and used to screen large virtual libraries for new compounds that match the model, thus identifying potential new leads. nih.gov

Structure-based design , conversely, is used when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR. researchgate.net This is a powerful approach that involves molecular docking, where candidate ligands are computationally placed into the protein's active site to predict their binding orientation and affinity. researchgate.netacs.org If this compound were designed as an inhibitor for a specific enzyme, docking studies would be used to visualize how the cyclopentyl and methyl groups fit into the binding pocket and how the sulfamoyl group interacts with key amino acid residues, guiding the design of more potent analogs. nih.gov

Advanced Spectroscopic Characterization Methodologies for N Cyclopentyl N Methylsulfamoyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For N-cyclopentyl-N-methylsulfamoyl chloride and its derivatives, ¹H and ¹³C NMR are fundamental for confirming the presence and connectivity of the cyclopentyl and methyl groups.

In ¹H NMR, the protons of the cyclopentyl ring are expected to appear as a series of multiplets due to complex spin-spin coupling. The methine proton attached to the nitrogen would be the most deshielded of this group. The protons of the N-methyl group would appear as a distinct singlet, with its chemical shift influenced by the strongly electron-withdrawing sulfamoyl chloride group. The multiplet corresponding to the methine proton on the cyclopentyl ring directly attached to the nitrogen is expected to be significantly deshielded due to the inductive effect of the nitrogen and sulfonyl group. acdlabs.com

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show distinct signals for the carbons of the cyclopentyl ring and a signal for the N-methyl carbon. The chemical shifts are influenced by the electronegativity of the attached atoms, with the carbons closer to the sulfamoyl group appearing at a lower field.

For fluorinated derivatives of this compound, ¹⁹F NMR would be an invaluable tool. It provides information on the number and electronic environment of fluorine atoms within the molecule, often with a wide chemical shift range and high sensitivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar structural motifs.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.8 - 3.2 (singlet) | ~35 - 45 |

| Cyclopentyl-CH | ~4.0 - 4.5 (multiplet) | ~60 - 70 |

| Cyclopentyl-CH₂ | ~1.5 - 2.2 (multiplets) | ~25 - 35 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. alevelchemistry.co.uk For this compound, the mass spectrum would exhibit a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of compounds containing a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. libretexts.org

Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for sulfamoyl chlorides may include the loss of the chlorine atom or cleavage of the N-S bond.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or five decimal places. alevelchemistry.co.ukresearchgate.netresearchgate.net This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. alevelchemistry.co.ukmeasurlabs.com For this compound (C₆H₁₂ClNO₂S), HRMS can confirm this specific elemental composition, providing a high degree of confidence in the compound's identity.

Table 2: Expected m/z Values for Key Ions in the Mass Spectrum of this compound

| Ion | Description | Expected m/z |

| [M]⁺ (³⁵Cl) | Molecular Ion | 197 |

| [M+2]⁺ (³⁷Cl) | Molecular Ion Isotope | 199 |

| [M-Cl]⁺ | Loss of Chlorine | 162 |

| [C₅H₉]⁺ | Cyclopentyl Cation | 69 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. fiveable.me For this compound, the IR spectrum provides direct evidence for the key sulfamoyl chloride functional group.

The most characteristic absorptions for sulfonyl chlorides are the strong asymmetric and symmetric stretching vibrations of the S=O bonds. acdlabs.com These typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com Additionally, the spectrum will show C-H stretching vibrations from the alkane portions of the cyclopentyl and methyl groups, typically appearing in the 2800-3000 cm⁻¹ region. acdlabs.comlibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric S=O Stretch | Sulfonyl Chloride | 1370 - 1410 | Strong |

| Symmetric S=O Stretch | Sulfonyl Chloride | 1166 - 1204 | Strong |

| C-H Stretch | Alkane (Cyclopentyl, Methyl) | 2850 - 3000 | Medium-Strong |

| C-H Bend | Alkane (Cyclopentyl, Methyl) | 1450 - 1470 | Medium |

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, Column Chromatography)

Chromatographic techniques are indispensable for assessing the purity of this compound derivatives and for their isolation from reaction mixtures. missouri.edu

Thin-Layer Chromatography (TLC) is a rapid and effective analytical method used to monitor the progress of a reaction, identify the number of components in a mixture, and help determine the appropriate solvent system for larger-scale separation. libretexts.orgkhanacademy.org A small spot of the sample is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel), and a mobile phase (eluent) is allowed to ascend the plate. missouri.edu The separation is based on the differential partitioning of the components between the stationary and mobile phases. missouri.edu The resulting retention factor (Rf) values are characteristic for a compound in a given solvent system and can be used to assess its purity.

Column Chromatography is a preparative technique used to isolate and purify larger quantities of the desired compound from a mixture. libretexts.orglibretexts.org The principles are the same as for TLC, but the stationary phase is packed into a vertical column. missouri.edu The crude mixture is loaded onto the top of the column, and the eluent is passed through, carrying the components down the column at different rates. libretexts.org Fractions are collected as they exit the column, and TLC is often used to analyze these fractions to identify which ones contain the pure product. reddit.com The choice of eluent is critical for achieving good separation and is typically determined through preliminary TLC experiments. libretexts.orgreddit.com

Table 4: Summary of Chromatographic Methods

| Technique | Primary Use | Key Principles |

| Thin-Layer Chromatography (TLC) | Purity assessment, reaction monitoring, solvent system optimization | Separation based on differential partitioning between a planar stationary phase and a mobile phase. missouri.edukhanacademy.org |

| Column Chromatography | Isolation and purification of compounds | Separation based on differential elution through a packed column of stationary phase. missouri.edulibretexts.org |

Future Research Directions and Emerging Avenues

Development of More Efficient and Sustainable Synthetic Routes

Traditional methods for synthesizing sulfamoyl chlorides often rely on harsh reagents like sulfuryl chloride or chlorosulfonic acid, which present challenges in terms of handling, safety, and waste generation. A key future direction is the development of greener and more efficient synthetic protocols.

Research into related compounds has demonstrated the potential of continuous-flow chemistry to improve the synthesis of molecules containing the sulfamoyl group. nih.gov Flow processing allows for precise control over reaction parameters such as temperature and mixing, which can lead to higher chemoselectivity and yields compared to batch processes. nih.gov For instance, a continuous-flow process for m-sulfamoylbenzamide analogues successfully increased selectivity at higher temperatures without the need for catalysts. nih.gov Applying these principles to the synthesis of N-cyclopentyl-N-methylsulfamoyl chloride could offer a safer, more scalable, and automated production method.

Furthermore, future research will likely target the replacement of hazardous chlorinating agents. Methodologies are being developed for the direct conversion of thiols or sulfonic acids and their salts into sulfonyl and sulfamoyl chlorides under milder conditions. organic-chemistry.org Strategies include the in situ preparation from thiols using N-chlorosuccinimide (NCS) or the use of reagents like cyanuric chloride with sulfonate salts, which circumvent the need for highly corrosive and reactive chemicals. organic-chemistry.org Adopting such strategies would represent a significant step towards a more sustainable synthesis of this compound.

Exploration of Unconventional Reactivity and Catalytic Applications

While the classical role of sulfamoyl chlorides is as electrophiles in reactions with nucleophiles, recent research has unveiled unconventional reactivity pathways, primarily through the generation of sulfamoyl radicals. This area represents a major frontier for future exploration.

Visible-light photoredox catalysis has emerged as a powerful tool for activating the otherwise stable S–Cl bond of sulfamoyl chlorides. nih.govorganic-chemistry.orgacs.org This activation proceeds via a chlorine-atom abstraction by a silyl (B83357) radical, which is generated photocatalytically. nih.govorganic-chemistry.org This strategy enables novel transformations such as the direct hydrosulfamoylation of alkenes, providing single-step access to complex aliphatic sulfonamides. nih.govorganic-chemistry.org A significant advantage of this method is its tolerance for a wide range of functional groups, making it suitable for late-stage functionalization in medicinal chemistry. organic-chemistry.org

Further innovation has led to photocatalyst-free activation methods. One such approach utilizes a Hydrogen Atom Transfer (HAT) and Halogen-Atom Transfer (XAT) relay strategy, where an agent like tert-butyl nitrite (B80452) serves dual roles as both a HAT reagent and a source of oximes, enabling regioselective sulfamoyl-oximation of alkenes. acs.org The elimination of metal or dye photocatalysts makes these protocols more versatile and cost-effective. acs.org

Beyond radical chemistry, the use of sulfamoyl chlorides in metal-catalyzed cross-coupling reactions is an expanding field. For example, in situ generated sulfamoyl chlorides have been successfully employed as coupling partners in palladium-catalyzed Suzuki–Miyaura reactions with boronic acids to synthesize diverse sulfonamides. rsc.org Exploring the participation of this compound in these photoredox and cross-coupling catalytic cycles is a promising avenue for discovering new chemical transformations.

| Method | Activation Principle | Key Reagents/Conditions | Typical Transformation | Key Advantage | Reference |

|---|---|---|---|---|---|

| Photoredox Catalysis | Silyl Radical-Mediated Cl-Atom Abstraction | Eosin Y, (TMS)₃SiH, Blue LEDs | Hydrosulfamoylation of Alkenes | High functional group tolerance. | nih.govorganic-chemistry.orgjove.com |

| Photocatalyst-Free Activation | HAT and XAT Relay | tert-Butyl Nitrite (TBN) | Sulfamoyl-Oximation of Alkenes | Avoids metal/dye catalysts. | acs.org |

| Palladium Catalysis | Suzuki-Miyaura Coupling | Pd Catalyst, Boronic Acids | Aryl Sulfonamide Synthesis | Forms C-S bonds with aryl groups. | rsc.org |

Integration into Advanced Materials Science Research

The incorporation of the N-cyclopentyl-N-methylsulfamoyl moiety into polymers and other advanced materials is a largely unexplored but potentially fruitful area of research. The sulfonamide group, which is readily formed from the sulfamoyl chloride, possesses properties that are highly desirable in materials science, including high thermal stability, chemical resistance, and the ability to engage in strong hydrogen bonding.

Future research could investigate the use of this compound as a reagent to functionalize existing polymers. By grafting the N-cyclopentyl-N-methylsulfamoyl group onto polymer backbones, it may be possible to precisely tune key material properties such as:

Solubility and Polarity: Modifying the surface energy and compatibility with different solvents or polymer blends.

Thermal Properties: Enhancing thermal stability or altering the glass transition temperature.

Adhesion and Coating Performance: Improving the adhesive properties of coatings or films on various substrates.

Ion-Binding and Sensing: Creating materials with specific affinities for metal ions, which could be applied in sensors or separation membranes.

Furthermore, if a suitable derivative of this compound containing a polymerizable group (e.g., a vinyl or acrylate (B77674) group) were synthesized, it could serve as a novel monomer for creating entirely new polymers. Such materials would have the unique properties of the N-cyclopentyl-N-methylsulfamoyl group embedded throughout their structure, potentially leading to applications in high-performance plastics, specialty elastomers, or functional thin films.

Expanding the Scope of Synthetic Transformations Involving the N-cyclopentyl-N-methylsulfamoyl Moiety

A critical direction for future research is to expand the utility of this compound as a building block for accessing a wider range of complex and valuable molecules. This involves broadening the substrate scope of known reactions and developing entirely new synthetic applications.

One major goal is to extend the applicability of radical-based hydrosulfamoylation reactions. While current methods are highly effective for electron-deficient alkenes, their compatibility with unactivated or electron-rich olefins, such as styrenes, remains limited. jove.com Overcoming this limitation would dramatically increase the synthetic utility of the transformation.

Another emerging frontier is the application of these methods to more complex and structured starting materials. Recent work has shown that photoredox-catalyzed atom transfer radical addition (ATRA) reactions using N-chlorosulfonylated β-lactams and various olefins can produce novel β-lactam sulfonamides. researchgate.net Applying this strategy to this compound could enable the synthesis of new classes of compounds with potential pharmacological relevance. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclopentyl-N-methylsulfamoyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution, typically by reacting cyclopentylamine with methylsulfamoyl chloride. Controlled conditions (e.g., anhydrous solvents like dichloromethane, temperatures between 0–5°C, and slow reagent addition) are critical to avoid side reactions such as hydrolysis or dimerization . For example, excess methylsulfamoyl chloride may improve yields but requires careful quenching to prevent impurities.

Q. How can researchers verify the structural identity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : <sup>1</sup>H NMR should show distinct peaks for cyclopentyl protons (δ 1.5–2.2 ppm) and methyl groups (δ 3.0–3.5 ppm).

- Mass Spectrometry : Molecular ion peaks at m/z 209.6 (M+H<sup>+</sup>) confirm the molecular formula C7H14ClNO2S .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3% tolerance).

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Storage : In airtight containers under inert gas (argon/nitrogen) at –20°C to prevent degradation .

- Emergency Procedures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do solvent polarity and base selection affect the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Polar Aprotic Solvents : DMF or DMSO enhance electrophilicity of the sulfamoyl chloride group, accelerating reactions with amines or alcohols .

- Base Optimization : Triethylamine or pyridine scavenge HCl byproducts, but excess base may deactivate the sulfamoyl chloride.

- Case Study : In DMF with 1.2 eq. triethylamine, reaction with benzylamine achieved 85% yield vs. 60% in THF .

Q. What analytical strategies resolve contradictions in reported reaction yields for sulfamoyl chloride derivatives?

- Methodological Answer :

- Data Triangulation : Compare HPLC purity data, reaction times, and stoichiometric ratios across studies.

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed sulfonic acids or dimerized products) .

- Example : A 2024 study found that trace moisture reduced yields by 20% in non-anhydrous conditions .

Q. How can computational modeling predict the stability and reactivity of this compound under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Model the compound’s hydrolysis pathways at different pH levels.

- pKa Prediction : The sulfamoyl group’s pKa (~1.5) indicates high acidity, favoring decomposition in basic media .

- Case Study : MD simulations revealed aggregation tendencies in aqueous solutions, guiding solvent selection for kinetic studies .

Q. What are the dominant decomposition pathways of this compound, and how can they be suppressed?

- Methodological Answer :

- Pathway 1 : Hydrolysis to N-cyclopentyl-N-methylsulfamic acid (mitigated by anhydrous conditions).

- Pathway 2 : Thermal decomposition above 50°C, releasing SO2 and cyclopentylmethylamine .

- Stabilization : Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.